N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16292529
InChI: InChI=1S/C21H18ClN5O3S/c1-29-18-8-7-14(11-16(18)22)24-19(28)13-31-21-26-25-20(17-6-2-3-9-23-17)27(21)12-15-5-4-10-30-15/h2-11H,12-13H2,1H3,(H,24,28)
SMILES:
Molecular Formula: C21H18ClN5O3S
Molecular Weight: 455.9 g/mol

N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16292529

Molecular Formula: C21H18ClN5O3S

Molecular Weight: 455.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C21H18ClN5O3S
Molecular Weight 455.9 g/mol
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H18ClN5O3S/c1-29-18-8-7-14(11-16(18)22)24-19(28)13-31-21-26-25-20(17-6-2-3-9-23-17)27(21)12-15-5-4-10-30-15/h2-11H,12-13H2,1H3,(H,24,28)
Standard InChI Key MCBBQLSRDTVFSS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)Cl

Introduction

N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a triazole ring, a furan moiety, and a pyridine group. This compound belongs to the class of sulfanylacetamides and is notable for its potential applications in medicinal chemistry due to its diverse pharmacological properties.

Synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring: This is achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

  • Attachment of the Furan and Pyridine Groups: These groups are introduced via nucleophilic substitution reactions.

  • Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound.

  • Final Coupling with the Chloro-Methoxyphenyl Acetamide: This step involves coupling the synthesized intermediate with 3-chloro-4-methoxyphenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Applications

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting specific enzymes or receptors.

  • Organic Synthesis: Acts as an intermediate in synthesizing more complex molecules.

  • Materials Science: Can be used in developing materials with specific properties like conductivity or fluorescence.

Mechanism of Action

The compound interacts with specific molecular targets, such as enzymes or receptors, through its diverse functional groups. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide by identifying characteristic peaks corresponding to its functional groups.

Research Findings and Future Directions

While specific biological activity data for this compound is not detailed in the provided sources, its structural features suggest potential therapeutic applications. Further research is needed to fully explore its pharmacological properties and optimize its structure for enhanced biological activity.

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